

# Definitive Technical Guide: 1-Methylindoline-4-Carboxamide

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## Compound of Interest

Compound Name: *N*-Methylindoline-4-carboxamide

Cat. No.: B11790980

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## Executive Summary & Chemical Identity

1-Methylindoline-4-carboxamide is a bicyclic heterocyclic scaffold belonging to the dihydroindole class.<sup>[1]</sup> Unlike its aromatic counterpart (1-methylindole-4-carboxamide), this molecule features a saturated C2-C3 bond, imparting distinct electronic properties and a non-planar "puckered" geometry to the pyrrolidine ring.<sup>[1]</sup>

In drug discovery, this motif serves as a critical pharmacophore bioisostere for the benzamide core found in Poly(ADP-ribose) polymerase (PARP) inhibitors. The 4-carboxamide group mimics the nicotinamide moiety of NAD<sup>+</sup>, essential for competitive inhibition at the PARP catalytic site, while the N-methylindoline core provides unique solubility vectors and metabolic stability profiles compared to standard benzamides or indazoles.

## Chemical Profile

Property	Specification
IUPAC Name	1-methyl-2,3-dihydro-1H-indole-4-carboxamide
Common Name	1-Methylindoline-4-carboxamide
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	176.22 g/mol
Core Scaffold	Indoline (2,3-Dihydroindole)
Key Substituents	N1-Methyl (Solubility/Metabolic block), C4-Carboxamide (H-bond donor/acceptor)
Predicted LogP	~0.9 - 1.2 (More lipophilic than benzamide, less than indole)
H-Bond Donors/Acceptors	2 Donors (Amide -NH <sub>2</sub> ), 2 Acceptors (Amide C=O, Indoline N)

## Structural Analysis & Medicinal Chemistry Utility[4] The PARP Pharmacophore Connection

The primary utility of the 4-carboxamide motif on fused bicyclic systems is its ability to form a bidentate hydrogen bond network with the backbone of Gly863 and Ser904 (residue numbering varies by PARP isoform) in the PARP-1 active site.

- Benzamide (Standard): Planar, aromatic.
- Indoline (This Compound): The C2-C3 saturation forces the five-membered ring into an "envelope" conformation.[1] This slight deviation from planarity can:
  - Reduce  $\pi$ -stacking: Potentially lowering non-specific binding compared to fully aromatic indoles.[1]
  - Alter Vector: The N-methyl group projects into a different sub-pocket compared to the flat N-methylindole.[1]

- Basicity: The N1 nitrogen in indoline is an aniline-type nitrogen ( $sp^3$  hybridized but conjugated), making it more basic ( $pK_a \sim 2-3$  of conjugate acid) than the indole nitrogen ( $pK_a \sim -2$ ), but still largely non-basic at physiological pH compared to aliphatic amines.

## Electronic Effects of N-Methylation

Methylation at the N1 position serves two strategic roles:

- Metabolic Blocking: It prevents N-glucuronidation, a common clearance pathway for secondary indolines.[\[1\]](#)
- Conformational Lock: It eliminates the H-bond donor capability at N1, forcing the molecule to rely solely on the C4-amide for critical polar interactions, thereby increasing selectivity for pockets that require a hydrophobic N1 environment.

## Synthetic Pathways

Designing a robust synthesis requires navigating the reactivity differences between the electron-rich indole and the oxidation-prone indoline.[\[1\]](#)

### Route A: The "Reduction-First" Strategy (Recommended)

This route avoids the difficulty of reducing an amide-bearing indole.[\[1\]](#) We start with the commercially available Methyl indole-4-carboxylate.[\[1\]](#)

#### Step 1: N-Methylation[\[1\]](#)

- Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF,  $0^\circ\text{C}$  to RT.
- Mechanism: Deprotonation of the indole N-H ( $pK_a \sim 16$ ) followed by  $S_N2$  attack on MeI.
- Outcome: Methyl 1-methylindole-4-carboxylate.[\[1\]](#)[\[2\]](#)

#### Step 2: Selective Reduction (Indole $\rightarrow$ Indoline)

- Reagents: Magnesium turnings (Mg) in Methanol (MeOH), or Sodium Cyanoborohydride ( $\text{NaCNBH}_3$ ) in Acetic Acid.

- Why Mg/MeOH? This is a chemoselective method for reducing electron-deficient indoles (conjugated with the 4-ester) to indolines without reducing the ester functionality.[1]
- Outcome: Methyl 1-methylindoline-4-carboxylate.[1][2]

### Step 3: Amidation[1]

- Reagents: 7N Ammonia in Methanol (sealed tube, 80°C) or Formamide/NaOEt.
- Protocol: Direct aminolysis of the ester.
- Outcome: 1-Methylindoline-4-carboxamide.

## Route B: The "Acid-Coupling" Strategy

If 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) is sourced directly:

- Activation: React acid with EDC·HCl and HOBT (or HATU) in DMF/DCM.
- Coupling: Add Ammonium Chloride (NH<sub>4</sub>Cl) and Diisopropylethylamine (DIPEA).
- Purification: Silica gel chromatography (DCM:MeOH gradient).

## Experimental Protocols

### Protocol 1: Synthesis via Mg/MeOH Reduction (Route A)

This protocol assumes starting from Methyl 1-methylindole-4-carboxylate.[1]

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.
- Dissolution: Dissolve Methyl 1-methylindole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous Methanol (50 mL).
- Reduction: Add Magnesium turnings (10.0 eq) in small portions. The reaction is exothermic; hydrogen gas evolution will occur.
- Reaction: Stir at room temperature for 1 hour, then monitor by TLC (Hexane:EtOAc 3:1). If starting material remains, add more Mg and sonicate.

- Checkpoint: The spot should shift to a lower Rf (more polar amine) and stain distinctively with Ehrlich's reagent or Ninhydrin.
- Quench: Cool to 0°C. Slowly add saturated NH<sub>4</sub>Cl solution to dissolve magnesium methoxide salts.
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Amidation: Redissolve the crude oil (Methyl 1-methylindoline-4-carboxylate) in 7N NH<sub>3</sub> in MeOH (20 mL). Seal in a pressure tube and heat to 80°C for 16 hours.
- Isolation: Cool to RT. Concentrate in vacuo.[2] Triturate the solid with diethyl ether to yield 1-methylindoline-4-carboxamide as an off-white solid.[1]

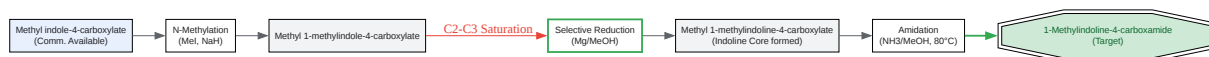
## Protocol 2: Quality Control (Characterization)

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - δ 7.5-7.8 (Broad s, 2H, CONH<sub>2</sub>).
  - δ 7.1 (t, 1H, Ar-H C5).
  - δ 6.8 (d, 1H, Ar-H C6).
  - δ 6.5 (d, 1H, Ar-H C7).
  - δ 3.4 (t, 2H, Indoline C2).
  - δ 2.9 (t, 2H, Indoline C3).
  - δ 2.7 (s, 3H, N-CH<sub>3</sub>).
- LC-MS: ESI+ [M+H]<sup>+</sup> = 177.1.[1]

## Visualization & Logic Mapping

### Figure 1: Synthetic Logic Flow

The following diagram illustrates the critical decision points in the synthesis, highlighting the chemoselectivity required to preserve the amide/ester while reducing the ring.

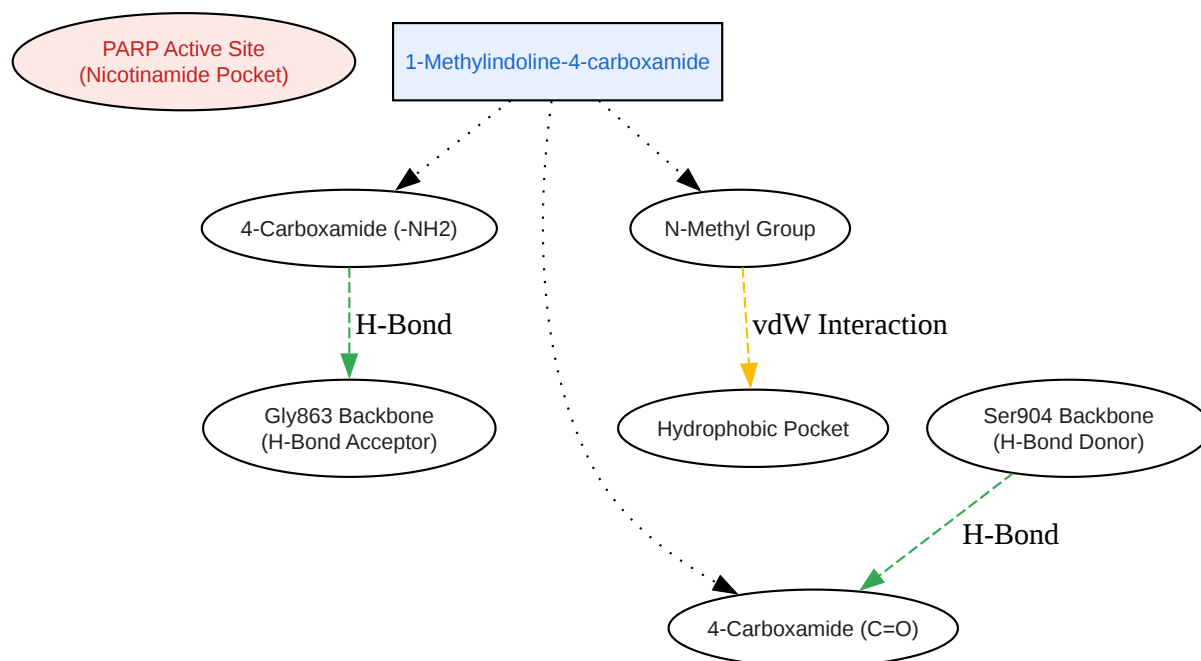


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Caption: Synthetic route emphasizing the selective reduction of the indole ring prior to amidation to avoid over-reduction.

## Figure 2: Pharmacophore Mapping (PARP Context)

This diagram visualizes how the 1-methylindoline-4-carboxamide mimics the binding mode of Nicotinamide in the PARP active site.[1]



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Caption: Pharmacophore mapping showing the critical bidentate H-bond network formed by the carboxamide group within the PARP active site.[1]

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